molecular formula C14H9N7OS B2872747 N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351633-95-8

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2872747
CAS No.: 1351633-95-8
M. Wt: 323.33
InChI Key: LFTIUXONJARMOW-UHFFFAOYSA-N
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Description

The compound N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide features a pyridazine core substituted at the 3-position with a carboxamide group linked to a benzothiadiazole moiety and at the 6-position with a pyrazole ring. This structure combines heterocyclic motifs known for diverse biological and material science applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7OS/c22-14(16-9-3-1-4-10-13(9)20-23-19-10)11-5-6-12(18-17-11)21-8-2-7-15-21/h1-8H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTIUXONJARMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of reactions involving nitration, reduction, and cyclization. The pyrazolyl group can be introduced via a condensation reaction with an appropriate pyrazole derivative. The final step involves the formation of the pyridazine carboxamide moiety through a coupling reaction with a pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Research Findings References
Target Compound Pyridazine 3-carboxamide (benzothiadiazole), 6-(pyrazole) ~352.3 (estimated) Hypothesized kinase inhibition, material science -
6-(1H-Pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide (BI58632) Pyridazine 3-carboxamide (tetrazolylphenyl), 6-(pyrazole) 333.31 Research chemical (no specific application noted)
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide Pyridazine 3-carboxamide (methyl-D3), 4-amino (methoxy-triazolylphenyl), 6-(cyclopropane) - Pharmaceutical patent (kinase inhibitor candidate)
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine 3-amine (methylphenyl), 6-(pyrazole) - Structural studies (crystallography)
N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Imidazo[1,2-b]pyridazine (fused ring) 3-carboxamide (fluoro-methoxyphenyl), 6-(pyrrolidinyl) - PET imaging (tropomyosin receptor kinase target)
Elexacaftor Pyridine 3-carboxamide (sulfonamide-pyrrolidinyl), pyrazole, trifluoroalkyl 597.66 CFTR modulator (FDA-approved for cystic fibrosis)

Structural Analysis

  • Core Heterocycles :

    • The target compound’s pyridazine core is shared with BI58632 and the compound , whereas imidazo[1,2-b]pyridazine () introduces a fused-ring system, likely enhancing rigidity and binding affinity .
    • Benzothiadiazole in the target compound is unique among the analogs; similar electron-deficient aromatic systems (e.g., tetrazole in BI58632) may influence π-π stacking or charge-transfer properties .
  • Substituent Diversity :

    • The 3-carboxamide group is a common pharmacophore in kinase inhibitors and PET tracers (e.g., ). The benzothiadiazole substituent in the target compound may confer distinct electronic or steric effects compared to tetrazolyl (BI58632) or triazolyl () groups.
    • Pyrazole at the 6-position is shared with BI58632 and ’s compound , but its orientation and electronic effects differ based on adjacent substituents.

Research and Patent Landscape

  • Crystallography : The structural determination of analogs like ’s compound relies on techniques such as SHELX (), which is widely used for small-molecule refinement .

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